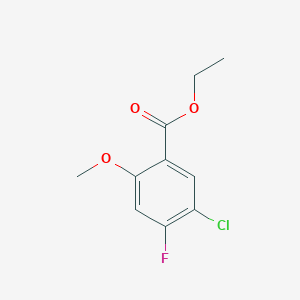

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate

Beschreibung

Historical Context and Development

The development of ethyl 5-chloro-4-fluoro-2-methoxybenzoate can be traced to the broader evolution of fluorinated organic chemistry, which gained significant momentum during the mid-20th century as researchers recognized the unique properties that fluorine atoms could impart to organic molecules. The incorporation of fluorine into aromatic systems became particularly important following the recognition that fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and altered physicochemical properties compared to their non-fluorinated counterparts. The specific development of multiply-substituted benzoate esters emerged from the pharmaceutical industry's need for versatile synthetic intermediates that could serve as building blocks for more complex therapeutic agents.

The synthetic accessibility of compounds like this compound became feasible through advances in selective halogenation techniques and the development of reliable methods for introducing multiple substituents onto aromatic rings in controlled patterns. The evolution of Friedel-Crafts chemistry and subsequent improvements in regioselective aromatic substitution reactions provided the foundation for synthesizing such complex substitution patterns efficiently. These methodological advances coincided with growing recognition of the importance of structure-activity relationships in drug discovery, driving demand for systematically varied aromatic compounds.

The compound's development also reflects the maturation of ester chemistry, particularly the ability to selectively introduce ethyl ester groups while maintaining other functional groups intact. This capability became crucial for pharmaceutical chemists seeking to modulate the pharmacokinetic properties of potential drug candidates through strategic esterification. The combination of halogen substitution patterns with ester functionality represented a convergence of multiple synthetic chemistry disciplines.

Significance in Organic Chemistry Research

This compound holds substantial significance in contemporary organic chemistry research due to its role as a versatile synthetic intermediate and its unique electronic properties resulting from the specific arrangement of electron-withdrawing and electron-donating substituents. The compound serves as a crucial building block in pharmaceutical chemistry, where it functions as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting specific biological pathways or receptors. Its structural framework allows for further functionalization, making it invaluable in creating compounds with potential therapeutic effects across various disease areas.

The research significance extends to agrochemical applications, where the compound contributes to the development of pesticides and herbicides. The specific combination of halogen substituents and the methoxy group provides chemical properties that enhance the effectiveness of agrochemical formulations in controlling pests and weeds. This dual utility in both pharmaceutical and agrochemical research underscores the compound's versatility and importance in applied chemistry research.

From a mechanistic perspective, this compound serves as an excellent model compound for studying the effects of multiple substituents on aromatic reactivity. The presence of both electron-withdrawing halogens and an electron-donating methoxy group creates a complex electronic environment that influences reaction outcomes and selectivity patterns. Research utilizing this compound has provided insights into substituent effects, regioselectivity principles, and reaction mechanism elucidation.

The compound also plays a significant role in materials science research, where it can be incorporated into polymeric systems to modify thermal and mechanical properties. Its ability to undergo polymerization reactions allows researchers to develop high-performance materials with tailored characteristics for industrial applications. This cross-disciplinary utility demonstrates the broad impact of well-designed synthetic intermediates in advancing multiple fields of chemistry simultaneously.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's structural complexity through its detailed naming convention. The name systematically describes each substituent's position and nature on the benzoic acid backbone, beginning with the ethyl ester designation and proceeding through the halogen and methoxy substitutions in numerical order based on ring position. This nomenclature system ensures unambiguous identification and facilitates clear communication within the scientific community.

The compound is classified under multiple chemical categories, reflecting its multifaceted nature and diverse applications. As a benzoate ester, it belongs to the broader family of aromatic carboxylate compounds, which are characterized by their ester linkage to a benzene ring bearing a carbonyl group. The presence of halogen substituents places it within the halogenated aromatic compound category, while the methoxy group classifies it among ether-containing molecules. This multiple classification system reflects the compound's structural complexity and helps researchers identify related compounds with similar properties or reactivity patterns.

From a chemical database perspective, this compound is registered under Chemical Abstracts Service number 1823344-14-4, providing a unique identifier that facilitates literature searches and regulatory compliance. The compound's entry in major chemical databases includes comprehensive structural information, including two-dimensional and three-dimensional molecular representations, spectroscopic data, and computed properties that aid in research applications.

The systematic classification also extends to functional group analysis, where the compound is recognized for containing an ester functional group, two carbon-halogen bonds, and an ether linkage. This functional group inventory is crucial for predicting reactivity patterns, planning synthetic transformations, and understanding the compound's behavior under various reaction conditions. The presence of multiple functional groups creates opportunities for selective reactions and sequential transformations that are valuable in synthetic chemistry applications.

Position in the Halogenated Benzoate Family

This compound occupies a distinctive position within the halogenated benzoate family due to its unique combination of chlorine and fluorine substituents along with the methoxy group. This substitution pattern distinguishes it from simpler halogenated benzoates and creates a compound with enhanced complexity and functionality compared to mono-substituted analogs. The specific positioning of the halogen atoms at the 4- and 5-positions, combined with the methoxy group at the 2-position, creates a substitution pattern that significantly influences the compound's electronic properties and reactivity profile.

Comparative analysis with related compounds in the halogenated benzoate family reveals the unique characteristics of this particular substitution pattern. For instance, mthis compound, which differs only in the ester alkyl group, shares similar electronic properties but exhibits different physical characteristics such as boiling point and solubility profiles. The ethyl ester provides enhanced lipophilicity compared to the methyl analog, affecting its biological activity and pharmacokinetic properties in pharmaceutical applications.

The compound's position within the family is further defined by comparison with other multiply-substituted benzoates that lack either the fluorine or chlorine substituent. Compounds such as ethyl 5-chloro-2-methoxybenzoate or ethyl 4-fluoro-2-methoxybenzoate demonstrate reduced biological activity and altered reactivity patterns, highlighting the synergistic effects of the combined halogen substitution. This comparison emphasizes the importance of the specific halogenation pattern in determining the compound's overall properties and applications.

Within the broader context of fluorinated benzoates, this compound represents an intermediate level of fluorination that balances synthetic accessibility with functional utility. While perfluorinated benzoates offer extreme chemical stability and unique properties, they often require harsh synthetic conditions and specialized techniques for further modification. The selective fluorination present in this compound provides many of the benefits of fluorination while maintaining synthetic tractability for further transformations.

The following table illustrates the structural relationships within the halogenated benzoate family:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | Methoxy Position |

|---|---|---|---|---|

| This compound | C₁₀H₁₀ClFO₃ | 232.64 | Cl-5, F-4 | 2-position |

| Mthis compound | C₉H₈ClFO₃ | 218.61 | Cl-5, F-4 | 2-position |

| Ethyl 5-chloro-2-methoxybenzoate | C₁₀H₁₁ClO₃ | 214.64 | Cl-5 | 2-position |

| Ethyl 4-fluoro-2-methoxybenzoate | C₁₀H₁₁FO₃ | 198.19 | F-4 | 2-position |

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 5-chloro-4-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVPQPSITOONQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-fluoro-2-methoxybenzoate typically involves the esterification of 5-chloro-4-fluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 5-chloro-4-fluoro-2-methoxybenzoic acid.

Oxidation: Formation of 5-chloro-4-fluoro-2-hydroxybenzoate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of ethyl 5-chloro-4-fluoro-2-methoxybenzoate exhibit significant antiviral properties. A study highlighted the synthesis of compounds related to this structure that demonstrated anti-HIV activity. The introduction of specific substituents on the aromatic ring was crucial for enhancing enzyme inhibitory and antiviral activities, suggesting that modifications can lead to improved therapeutic agents against viral infections .

Synthesis of Pharmacologically Active Compounds

this compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for further functionalization, making it a versatile building block in drug development. For instance, modifications to this compound can yield derivatives with enhanced biological activities, which are essential in developing new medications .

Agrochemicals

Pesticide Development

The compound has potential applications in the agrochemical industry, particularly in the development of pesticides. Its structural characteristics can be tailored to enhance insecticidal or herbicidal properties. Research is ongoing to evaluate its effectiveness against specific pests and weeds, aiming to create environmentally friendly agricultural chemicals that reduce reliance on traditional pesticides .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymeric materials. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, potentially improving their thermal and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-4-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the chloro, fluoro, and methoxy groups can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Chloro-3-Fluorobenzoate (CAS: 203573-08-4)

- Molecular Formula : C₉H₈ClFO₂

- Molar Mass : 202.61 g/mol

Ethyl 5-Chloro-2-Fluorobenzoate (CAS: 773139-56-3)

- Molecular Formula : C₉H₈ClFO₂

- Molar Mass : 202.61 g/mol

- Key Differences : Fluorine is at position 2 instead of 4, altering electronic distribution. The meta-chloro and ortho-fluoro arrangement may influence regioselectivity in cross-coupling reactions compared to the target compound’s para-fluoro and meta-chloro configuration .

Functional Group Variations

Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate (CAS: 1823375-29-6)

- Molecular Formula : C₉H₈ClFO₃

- Molar Mass : 218.61 g/mol

- Key Differences: A hydroxyl (-OH) group replaces the methoxy (-OCH₃) group at position 2. This increases hydrogen-bonding capacity, likely lowering the boiling point (due to reduced molecular weight) and altering acidity (pKa ~8–10 for phenolic OH vs. ~13–15 for methoxy) .

Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate (CAS: Not provided)

- Molecular Formula : C₉H₇BrClO₃

- Molar Mass : 294.51 g/mol

- Key Differences : Bromine replaces fluorine at position 5, and the ester group is methyl instead of ethyl. The larger bromine atom increases molar mass and may enhance electrophilicity at the aromatic ring, while the methyl ester reduces steric bulk compared to ethyl .

Brominated Analogs

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (CAS: 351325-30-9)

- Molecular Formula : C₉H₇BrClFO₂

- Molar Mass : 281.51 g/mol

- Key Differences : Bromine at position 5 instead of chlorine. Bromine’s higher atomic weight and polarizability may improve crystallinity and alter π-stacking interactions in solid-state applications .

Data Table: Comparative Analysis of Selected Compounds

Biologische Aktivität

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of approximately 232.64 g/mol. The unique combination of substituents contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is significant in pharmacological applications where enzyme modulation is desired.

- Receptor Binding : Its structural features enhance binding affinity to certain receptors, which may lead to various physiological effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Bacterial Activity : In vitro studies indicate that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 100-400 µg/mL .

- Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of efflux pump mechanisms, which are critical for bacterial resistance .

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties, particularly against viruses like Hepatitis B. In cell-based assays, certain derivatives demonstrated significant inhibition rates, suggesting that modifications to the structure can enhance antiviral efficacy .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Synthesis and Antiviral Evaluation : A study synthesized various derivatives from this compound and evaluated their anti-HBV activities. Some derivatives exhibited EC50 values as low as 7.8 nM, indicating strong antiviral potential .

- Antimicrobial Screening : A series of new compounds derived from this benzoate were screened for antimicrobial activity. Compounds with similar structures showed varying degrees of effectiveness against common pathogens, highlighting the importance of structural modifications in enhancing biological activity .

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-chloro-2-methoxybenzoate | Lacks fluorine; retains chloro/methoxy | Moderate antibacterial activity |

| Ethyl 4-fluoro-2-methoxybenzoate | Lacks chloro; retains fluoro/methoxy | Lower antimicrobial potency |

| Ethyl 5-chloro-4-fluorobenzoate | Lacks methoxy; retains chloro/fluoro | Enhanced enzyme inhibition |

The comparative analysis reveals that the presence of both chloro and fluoro groups in this compound contributes significantly to its enhanced biological activities compared to its analogs.

Q & A

Q. What experimental strategies are recommended for synthesizing Ethyl 5-chloro-4-fluoro-2-methoxybenzoate, and how can reaction completeness be validated?

Synthesis typically involves multi-step routes, such as esterification of the corresponding benzoic acid derivative under acidic or catalytic conditions. For example, thionyl chloride (SOCl₂) in benzene with a catalyst like dimethylformamide (DMF) can generate acyl chlorides, followed by esterification with ethanol . Reaction progress should be monitored using thin-layer chromatography (TLC) with eluents like chloroform:ethyl acetate (2:1) or hexane:ethanol (4:1) to confirm the disappearance of starting materials . Purity can be assessed via melting point analysis and TLC with multiple solvent systems to ensure a single spot .

Q. What safety protocols are critical when handling halogenated benzoate esters like this compound?

Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before use. Wear a full-body protective suit and respiratory equipment if airborne particles are generated . In case of eye contact, flush immediately with water for ≥15 minutes and seek medical attention . Store the compound away from drains and incompatible substances, and dispose of contaminated materials according to laboratory waste protocols .

Q. How can researchers confirm the purity of commercially sourced this compound if analytical data are unavailable?

When suppliers do not provide analytical data (e.g., Sigma-Aldrich’s disclaimer in ), employ dual-method validation :

- Chromatography : Use HPLC or GC-MS to check for impurities.

- Spectroscopic analysis : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to verify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, methoxy groups) influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing effects of Cl and F substituents meta/para to the ester group can activate the aromatic ring toward nucleophilic substitution or Suzuki-Miyaura coupling. The methoxy group at the ortho position may sterically hinder reactions but enhance solubility in polar solvents. Comparative studies with analogs (e.g., 2-chloro-6-fluorobenzamide ) suggest that halogen positioning alters regioselectivity in reactions like amidation or nitration .

Q. What advanced analytical techniques are suitable for resolving contradictions in spectral data for this compound?

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles, substituent orientation) by growing single crystals and analyzing diffraction patterns .

- High-resolution mass spectrometry (HR-MS) : Confirm the molecular formula (C₁₀H₉ClFO₃) with <1 ppm mass accuracy.

- Multinuclear NMR : Use <sup>19</sup>F NMR to distinguish fluorine environments and DEPT-135 for carbon assignment .

Q. How can computational methods predict the biological activity of this compound derivatives?

Perform molecular docking against target proteins (e.g., cyclooxygenase-2 (COX-2)) to assess binding affinity. Compare results with structurally similar bioactive compounds, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, which showed COX-2 inhibition in prior studies . Density functional theory (DFT) can predict reactive sites for functionalization .

Q. What strategies mitigate side reactions during halogen exchange or methoxy deprotection?

- Halogen exchange : Use anhydrous conditions and catalysts like Cu(I) to minimize hydrolysis. For fluorination, employ KF in DMF at controlled temperatures .

- Methoxy deprotection : BBr₃ in CH₂Cl₂ at -78°C selectively removes methoxy groups without cleaving esters. Monitor via TLC to avoid over-reaction .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.